3-Amino-4-benzoyl-2-chloropyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, such as “3-Amino-4-benzoyl-2-chloropyridine”, often involves reactions with Grignard reagents . The success of these transformations hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . The utility for the scaffold decoration of a broad range of complex N-heterocycles is exemplified by syntheses of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .Molecular Structure Analysis
The molecular structure of “this compound” comprises a pyridine ring and a benzoyl group. It also features an amino group and a chlorine atom, which are covalently bonded to the pyridine ring.Chemical Reactions Analysis
The pyridine ring position is activated, and nucleophilic substitution reaction is easy to occur . 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride, and finally 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .Scientific Research Applications
Synthesis of Analogues and Derivatives
- A method for preparing 3-amino-2-chloropyridines with various substituents, including benzoyl at the 4-position, has been developed, contributing to the synthesis of analogues like Nevirapine, a reverse transcriptase inhibitor (Bakke & Říha, 2001).
Structuraland Molecular Studies
- The structural analysis of N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea, synthesized from 3-amino-2-chloropyridine, reveals significant dihedral angles between its benzene and pyridyl rings, forming an infinite supramolecular structure through intermolecular hydrogen bonding (Ding et al., 2009).
Photocatalytic Reactions
- 3-Amino-2-chloropyridine, along with other organic systems, has been studied in titanium-dioxide-mediated photocatalysed reactions, exploring photo-oxidation processes and identifying various products via GC/MS analysis (Qamar, Muneer, & Bahnemann, 2005).
Antimicrobial Properties
- Novel compounds derived from 3-amino-2-chloropyridine, such as 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, have been synthesized and evaluated for their antibacterial and antifungal properties (Elgemeie et al., 2017).
Synthesis of Chroman-2-ones and α-Amino Acids
- Research into the synthesis of biologically active 3-aminochroman-2-ones and β,β-diarylalanines using 3-amino-2-chloropyridine derivatives has shown high efficiency and diastereoselectivity, contributing to the generation of these compounds (Chandrasekhar et al., 2017).
Exploration of Acid-Base Equilibria
- The acid-base properties of compounds like 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one, closely related to 3-amino-2-chloropyridine, have been investigated, revealing insights into their behavior in different solvent media (Kılıç & Birol, 2006).
Non-Linear Optical Properties
- Single crystals of 3-amino-2-chloropyridine:benzilic acid adducts have been studied for their third-order harmonic generation, using techniques like X-ray diffraction and DFT calculations to analyzetheir optical and thermal properties, which could be significant in the development of new materials for optical applications (Madhankumar, Muthuraja, & Dhandapani, 2020).
Antimicrobial Activity of Pyridine Derivatives
- The synthesis of new pyridine derivatives, using 3-amino-2-chloropyridine, has led to compounds with significant antimicrobial activity against various bacterial and fungal strains, highlighting its potential in the development of new antibacterial and antifungal agents (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
The safety data sheet for “3-Amino-4-benzoyl-2-chloropyridine” advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of cocrystals and molecular salts , suggesting that it may interact with various biological targets.
Mode of Action
It’s known to participate in suzuki–miyaura (sm) cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. In this process, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
Its involvement in sm cross-coupling reactions suggests it may influence pathways related to carbon-carbon bond formation .
Result of Action
Its role in the synthesis of cocrystals and molecular salts suggests it may influence the physical and chemical properties of these compounds .
Action Environment
The action, efficacy, and stability of 3-Amino-4-benzoyl-2-chloropyridine can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound participates, depends on mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
(3-amino-2-chloropyridin-4-yl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-12-10(14)9(6-7-15-12)11(16)8-4-2-1-3-5-8/h1-7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSCEEZYOQADQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=NC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441096 | |
Record name | 3-AMINO-4-BENZOYL-2-CHLOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
342899-36-9 | |
Record name | 3-AMINO-4-BENZOYL-2-CHLOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.